Marcfortine A
Overview
Description
Marcfortine A is an indole alkaloid originally isolated from P. roqueforti . It has nematocidal activity against the parasitic nematode H. contortus and inhibits motility of adult worms . Marcfortine A eliminates H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds .
Synthesis Analysis
The structure of Marcfortine A was established by X-ray analysis . It was found that Marcfortine A is structurally related to paraherquamides . The first total synthesis of Marcfortine B, a compound closely related to Marcfortine A, has been reported .Molecular Structure Analysis
Marcfortine A has a molecular formula of C28H35N3O4 . Its average mass is 477.595 Da and its monoisotopic mass is 477.262756 Da . The structure of Marcfortine A was established by X-ray analysis .Physical And Chemical Properties Analysis
Marcfortine A is a white solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 660.6±55.0 °C at 760 mmHg, and a flash point of 353.3±31.5 °C . It has 7 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 71 Å2 .Scientific Research Applications
Biomedical Research: Nematocidal Activity
Marcfortine A, an indole alkaloid isolated from Penicillium roqueforti, exhibits potent nematocidal activity. It has been shown to be effective against the parasitic nematode Haemonchus contortus, with a lethal dose (LD99) of 0.06 µg/ml and an EC50 of 2 µM for inhibiting adult worm motility . This compound has been used to eliminate H. contortus, Trichostrongylus colubriformis, and Ostertagia ostertagi from experimentally infected jirds, showcasing its potential as a lead compound for developing new anthelmintics.
Agriculture: Biocontrol Agent
In agriculture, Marcfortine A’s nematicidal properties can be harnessed as a biocontrol agent to manage nematode pests. Its environmental friendliness makes it a suitable alternative to synthetic chemical nematicides, which have been associated with environmental and health concerns . The use of Marcfortine A could contribute to sustainable agricultural practices by reducing reliance on harmful chemicals.
Veterinary Medicine: Anthelmintic Applications
Marcfortine A has also found applications in veterinary medicine due to its anthelmintic properties. It is structurally related to paraherquamide A and has been used to develop new classes of anthelmintics for controlling gastrointestinal nematodes in animals . These developments are crucial for animal health and can help combat drug resistance issues in veterinary parasites.
Industrial Applications: Anthelmintic Manufacturing
Industrially, Marcfortine A serves as a precursor in the synthesis of anthelmintic drugs. Its nematocidal activity is leveraged in the production of compounds that can be used to treat parasitic infections in livestock, which is vital for maintaining the health of animals that are integral to food production and other industries .
Environmental Applications: Eco-Friendly Pesticides
The environmental applications of Marcfortine A include its use in developing eco-friendly pesticides. Its effectiveness against nematodes and the potential for low environmental impact make it a candidate for inclusion in integrated pest management programs that aim to minimize chemical use and promote ecological balance .
Analytical Chemistry: Structural Analysis
Marcfortine A’s established structure through X-ray analysis serves as a reference for analytical chemists . Understanding its complex molecular structure aids in the development of analytical techniques for identifying and characterizing similar bioactive compounds.
Pharmacology: Drug Discovery and Development
In pharmacology, Marcfortine A’s role extends to drug discovery and development. Its structural relationship with other anthelmintics informs the synthesis of new drugs with potentially improved efficacy and safety profiles for treating parasitic infections .
Mechanism of Action
Target of Action
Marcfortine A, an indole alkaloid originally isolated from Penicillium roqueforti , primarily targets parasitic nematodes . It has been found to inhibit the motility of adult worms and has a particular affinity for the α3 subunit-containing human nicotinic acetylcholine receptors (nAChRs) and muscle-type nAChRs .
Mode of Action
The mode of action of Marcfortine A involves blocking cholinergic neuromuscular transmission . It dose-dependently inhibits nicotine-induced calcium mobilization in cells expressing α3 subunit-containing human nAChRs and muscle-type nAChRs . This inhibition disrupts the normal functioning of the nematodes, leading to their paralysis and eventual death .
Biochemical Pathways
Marcfortine A affects several biochemical pathways. It significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways disrupt the normal physiological processes of the nematodes, contributing to their paralysis and death .
Pharmacokinetics
It is known that marcfortine a has potent nematocidal activity, suggesting that it is effectively absorbed and distributed in the host organism .
Result of Action
The primary result of Marcfortine A’s action is the reduction of parasitic nematode populations. It has been shown to eliminate H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds . By inhibiting the motility of adult worms, Marcfortine A prevents the nematodes from feeding and reproducing, leading to their eventual death .
properties
IUPAC Name |
4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKUTNUWXQVSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997132 | |
Record name | 9-Hydroxy-1',1',4,4,12'-pentamethyl-6',7',8',9',10',10'a-hexahydro-1'H,3'H,4H,4'H-spiro[1,4-dioxepino[2,3-g]indole-8,2'-[3a,9a](epiminomethano)cyclopenta[b]quinolizin]-11'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Marcfortine A | |
CAS RN |
75731-43-0 | |
Record name | Marcfortine A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Hydroxy-1',1',4,4,12'-pentamethyl-6',7',8',9',10',10'a-hexahydro-1'H,3'H,4H,4'H-spiro[1,4-dioxepino[2,3-g]indole-8,2'-[3a,9a](epiminomethano)cyclopenta[b]quinolizin]-11'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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